Tetraborate

描述

属性

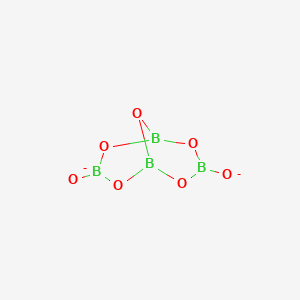

IUPAC Name |

3,7-dioxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B4O7/c5-1-7-3-9-2(6)10-4(8-1)11-3/q-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDTSJMKGXGJFGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB2OB(OB(O1)O2)[O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B4O7-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

12007-57-7 (mono-ammonium salt), 12007-58-8 (di-ammonium salt), 12007-66-8 (strontium[1:1] salt), 12007-67-9 (zinc[1:1] salt), 12228-91-0 (manganese[1:1] salt), 1332-77-0 (di-potassium salt) | |

| Record name | Tetraborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012258536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID401014357 | |

| Record name | Bicyclo[3.3.1]tetraboroxane-3,7-bis(olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401014357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12258-53-6, 1313801-98-7 | |

| Record name | Tetraborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012258536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borate ion | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14553 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bicyclo[3.3.1]tetraboroxane-3,7-bis(olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401014357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BORATE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44OAE30D22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Anhydrous Sodium Tetraborate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrous sodium tetraborate (Na₂B₄O₇), also known as anhydrous borax, is a versatile compound with significant applications in various industrial and scientific fields, including the manufacturing of specialized glasses, ceramics, enamels, and as a flux in metallurgy.[1] Its utility in high-temperature applications is due to the absence of water of crystallization, which prevents foaming and inconsistencies during heating processes.[1] This guide provides a comprehensive overview of the synthesis of anhydrous sodium this compound, focusing on the thermal dehydration of its hydrated precursors. Detailed experimental protocols, quantitative data, and process visualizations are presented to aid researchers and professionals in its preparation and handling.

Theoretical Principles of Borax Dehydration

Sodium this compound naturally occurs in several hydrated forms, most commonly as borax decahydrate (Na₂B₄O₇·10H₂O) and borax pentahydrate (Na₂B₄O₇·5H₂O).[1] The synthesis of anhydrous borax is primarily achieved through the thermal dehydration of these hydrated salts. This process is not a simple one-step removal of water but occurs in distinct stages as the temperature is elevated.

Initially, heating borax decahydrate to around 60°C (333 K) converts it to borax pentahydrate.[1] Further heating to approximately 116-120°C (389-393 K) leads to the formation of borax dihydrate (Na₂B₄O₇·2H₂O).[1] The complete removal of the remaining water of crystallization to yield anhydrous borax requires significantly higher temperatures, typically above 300°C (572°F).[2] To ensure a completely anhydrous and often glassy or crystalline product, temperatures are often raised above the melting point of anhydrous borax.[1] During this process, the material can swell and form a porous structure, which may act as an insulator and slow down the melting process.[1]

Alternative, less common synthetic routes include the reaction of orthoboric acid with sodium carbonate at elevated temperatures.[3]

Quantitative Data

The physical and chemical properties of the common forms of sodium this compound are summarized in the table below for easy comparison.

| Property | Borax Decahydrate | Borax Pentahydrate | Anhydrous Sodium this compound |

| Chemical Formula | Na₂B₄O₇·10H₂O | Na₂B₄O₇·5H₂O | Na₂B₄O₇ |

| Molecular Weight ( g/mol ) | 381.37 | 291.3 | 201.22[1] |

| Melting Point (°C) | 75 (decomposes)[1] | 60 (decomposes)[1] | 742.5 - 743[1] |

| Boiling Point (°C) | Decomposes | Decomposes | 1575 (decomposes)[1] |

| Density (g/cm³) | 1.73[1] | - | 2.37[1] |

| Appearance | White crystalline solid | White crystalline solid | White, odorless, glassy or crystalline solid[1] |

Experimental Protocols

Laboratory-Scale Synthesis via Thermal Dehydration

This protocol details the common laboratory method for preparing anhydrous borax from its hydrated forms.

3.1.1. Materials and Equipment

-

Starting Material: Borax decahydrate (Na₂B₄O₇·10H₂O) or Borax pentahydrate (Na₂B₄O₇·5H₂O), analytical grade.[1]

-

Apparatus:

-

Personal Protective Equipment (PPE): Safety goggles, heat-resistant gloves, lab coat.[1]

3.1.2. Procedure

-

Preparation: Weigh a clean, dry porcelain crucible. Add a known mass of borax decahydrate or pentahydrate to the crucible.

-

Initial Heating: Place the crucible containing the hydrated borax into the muffle furnace. Gradually heat the furnace to approximately 400°C.[1] This initial, slower heating rate helps to drive off the bulk of the water of crystallization without causing excessive puffing or loss of material.[1]

-

Fusion: After the initial dehydration, increase the furnace temperature to above the melting point of anhydrous borax, which is 742.5°C.[1] A temperature range of 750-800°C is recommended to ensure complete fusion and the removal of any residual water.[1]

-

Cooling and Crystallization:

-

For a glassy (amorphous) product: Once the borax is completely fused, turn off the furnace and allow it to cool to room temperature.

-

For a crystalline product: After fusion, promptly remove the molten borax from the heat source and allow it to cool slowly.[4] Crystallization can be induced by agitating the cooling mass or by seeding with a small crystal of anhydrous sodium this compound.[4] The liberation of the final traces of water during crystallization can also promote the formation of a porous and friable mass.[4]

-

-

Final Processing: Once cooled to room temperature inside a desiccator to prevent rehydration, the anhydrous borax can be removed from the crucible.[1] The resulting solid mass can be broken up and ground to the desired particle size using a mortar and pestle.[1]

-

Verification: To confirm complete dehydration, the final product can be weighed. The final mass should correspond to the theoretical mass of anhydrous borax calculated from the initial mass of the hydrated starting material.[1] Further characterization can be performed using techniques such as Thermogravimetric Analysis (TGA) to confirm the absence of water.[1]

Industrial-Scale Synthesis via Fluidized Bed Dehydration

For larger scale production, a multi-stage fluidized bed dehydration process is often employed to improve energy efficiency and product consistency.

3.2.1. Process Overview

This process involves passing heated air through a bed of hydrated borax particles, causing them to become suspended and behave like a fluid. The dehydration is carried out in multiple stages at progressively higher temperatures.

3.2.2. Staged Temperature Profile

-

Stage 1: The initial stage operates at a lower temperature, typically around 150° to 155°F, to begin the dehydration process.

-

Stage 2: The temperature is increased to a range of about 250° to 300°F (preferably 260° to 280°F).[5] Temperatures exceeding 400°F in this stage can cause the bed to fuse.[5]

-

Stage 3: The final stage operates at temperatures between 450°F and 600°F (preferably 500° to 550°F) to achieve a high degree of dehydration.[5]

The resulting dehydrated borax product typically contains about 62% to 65% B₂O₃.[5]

Mandatory Visualizations

References

A Technical Guide to the Crystalline Forms of Sodium Tetraborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the different crystalline forms of sodium tetraborate, a compound of significant interest in various scientific and industrial fields, including pharmaceuticals. This document details the structural and physical properties of the primary crystalline forms, outlines experimental protocols for their synthesis and characterization, and presents quantitative data in a comparative format.

Introduction to Sodium this compound and its Crystalline Forms

Sodium this compound (Na₂B₄O₇) is a salt of boric acid that exists in several crystalline forms, primarily differing in their degree of hydration. The most common and commercially significant forms are the decahydrate (borax), the pentahydrate (tincalconite), and the anhydrous form. Each of these forms possesses distinct physical and chemical properties that dictate their specific applications. The interconversion between these hydrated forms is primarily dependent on temperature and relative humidity.[1][2]

The fundamental structural unit in the hydrated forms of sodium this compound is the this compound anion, [B₄O₅(OH)₄]²⁻.[3][4] This anion consists of two tetrahedral and two trigonal boron atoms linked by oxygen atoms. The overall structure and stability of the crystalline lattice are determined by the arrangement of these anions, the coordination of sodium ions, and the network of hydrogen bonds involving the water molecules of hydration.[5][6]

Physicochemical Properties of Sodium this compound Crystalline Forms

The distinct crystalline arrangements and water content of the different forms of sodium this compound give rise to significant variations in their physical properties. A summary of these key properties is presented in the tables below for easy comparison.

Table 1: Crystallographic Data of Sodium this compound Forms

| Property | Sodium this compound Decahydrate (Borax) | Sodium this compound Pentahydrate (Tincalconite) | Anhydrous Sodium this compound (α-form) |

| Chemical Formula | Na₂[B₄O₅(OH)₄]·8H₂O | Na₂[B₄O₅(OH)₄]·3H₂O | Na₂B₄O₇ |

| Mineral Name | Borax | Tincalconite | - |

| Crystal System | Monoclinic[3][7] | Trigonal (Rhombohedral)[8][9] | - |

| Space Group | C2/c[3] | R32[8] | - |

| Lattice Parameters | a = 11.885 Å, b = 10.654 Å, c = 12.206 Å, β = 106.623°[3] | a = 11.09 Å, c = 21.07 Å (hexagonal cell)[8] | - |

Table 2: Physical and Chemical Properties of Sodium this compound Forms

| Property | Sodium this compound Decahydrate (Borax) | Sodium this compound Pentahydrate (Tincalconite) | Anhydrous Sodium this compound |

| Molecular Weight ( g/mol ) | 381.37[10] | 291.29[11] | 201.22[4] |

| Density (g/cm³) | 1.73[4] | 1.880[3] | 2.4[4] |

| Hardness (Mohs) | 2 - 2.5[6] | 2 | - |

| Melting Point (°C) | 75 (decomposes)[4] | Decomposes | 743 (α-form)[3] |

| B₂O₃ Content (%) | 36.5 | 47.8 | 69.2 |

| Na₂O Content (%) | 16.2 | 21.3 | 30.8 |

| Water Content (%) | 47.3 | 30.9 | 0 |

Table 3: Solubility of Sodium this compound Decahydrate (Borax) in Water[5]

| Temperature (°C) | Solubility (g Na₂B₄O₇·10H₂O / 100g H₂O) |

| 0 | 2.03 |

| 10 | 3.19 |

| 20 | 4.93 |

| 30 | 7.76 |

| 40 | 12.64 |

| 50 | 21.82 |

| 60 | 43.52 |

Phase Transitions and Stability

The stability of the hydrated forms of sodium this compound is critically dependent on temperature. Below 60.8 °C, the decahydrate (borax) is the stable form in contact with a saturated aqueous solution.[5] Above this temperature, the pentahydrate (tincalconite) becomes the stable phase.[5] The anhydrous form is produced by heating the hydrated forms to temperatures above 300 °C.[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of the different crystalline forms of sodium this compound.

Synthesis Protocols

This protocol is adapted from a method involving the reaction of borax and boric acid.

-

Materials:

-

Disodium this compound decahydrate (Borax)

-

Orthoboric acid

-

Deionized water

-

Crystallization dish

-

Magnetic stirrer and stir bar

-

Heating plate

-

-

Procedure:

-

Prepare a saturated solution of borax in deionized water at a temperature above 60.8 °C (e.g., 70-80 °C).

-

Slowly add a stoichiometric amount of orthoboric acid to the borax solution while stirring continuously. The reaction is: Na₂B₄O₇·10H₂O + 2H₃BO₃ → Na₂B₄O₇·5H₂O + 5H₂O

-

Maintain the temperature of the solution above 60.8 °C to ensure the stability of the pentahydrate form.

-

Allow the solution to cool slowly to a temperature just above the transition point (e.g., 65 °C) to induce crystallization.

-

Collect the precipitated crystals by filtration.

-

Wash the crystals with a small amount of warm deionized water and then with ethanol.

-

Dry the crystals in a desiccator.

-

This protocol describes the thermal dehydration of hydrated sodium this compound.[7]

-

Materials:

-

Sodium this compound decahydrate or pentahydrate

-

Porcelain crucible

-

Muffle furnace

-

Desiccator

-

-

Procedure:

-

Place a known amount of sodium this compound decahydrate or pentahydrate into a porcelain crucible.

-

Place the crucible in a muffle furnace.

-

Gradually heat the furnace to a temperature of at least 400°C. The heating should be slow to avoid spattering as the water of crystallization is released.

-

Hold the temperature at 400°C for several hours to ensure complete dehydration.

-

Turn off the furnace and allow the crucible to cool to room temperature inside the furnace or in a desiccator to prevent rehydration.

-

The resulting product is anhydrous sodium this compound, which may be a glassy solid or a crystalline powder.

-

Characterization Protocols

The following is a generalized workflow for the characterization of sodium this compound crystalline forms.

-

Objective: To identify the crystalline phase and determine the crystal structure.

-

Methodology:

-

Sample Preparation: Finely grind the crystalline sample to a homogenous powder using a mortar and pestle.

-

Mounting: Mount the powdered sample on a zero-background sample holder.

-

Data Collection: Collect the powder diffraction pattern using a diffractometer with Cu Kα radiation. Scan over a 2θ range of 10-80° with a step size of 0.02° and a suitable counting time per step.

-

Data Analysis: Compare the obtained diffraction pattern with standard diffraction patterns from databases (e.g., ICDD) for phase identification. For structural analysis, perform Rietveld refinement of the diffraction data.

-

-

Objective: To study the thermal stability, phase transitions, and dehydration processes.

-

Methodology for DSC:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum DSC pan.

-

Analysis: Place the pan in the DSC instrument. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. Record the heat flow as a function of temperature. Endothermic or exothermic peaks indicate phase transitions or reactions.[6]

-

-

Methodology for TGA:

-

Sample Preparation: Accurately weigh 10-20 mg of the sample into a TGA crucible.

-

Analysis: Place the crucible in the TGA instrument. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. Record the mass loss as a function of temperature. The steps in the TGA curve correspond to the loss of water molecules.

-

-

Objective: To identify functional groups and characterize the borate anion structure.

-

Methodology for FTIR:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Analysis: Record the infrared spectrum in the range of 4000-400 cm⁻¹. The characteristic absorption bands for B-O bonds in BO₃ and BO₄ units, as well as the O-H bands from water of hydration, can be identified.

-

-

Methodology for Raman:

-

Sample Preparation: Place a small amount of the crystalline sample directly under the microscope objective of the Raman spectrometer.

-

Analysis: Excite the sample with a laser (e.g., 532 nm or 785 nm) and collect the scattered light. The Raman spectrum will show characteristic bands for the vibrations of the this compound anion.

-

Conclusion

The different crystalline forms of sodium this compound exhibit a fascinating interplay of structure and properties. A thorough understanding of their characteristics, stability, and interconversions is crucial for their effective utilization in research, development, and industrial applications. The experimental protocols provided in this guide offer a foundation for the synthesis and characterization of these materials, enabling further exploration of their potential.

References

- 1. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reagent Preparation [water.mecc.edu]

- 3. Raman spectroscopy of the borate mineral ameghinite NaB3O3(OH)4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 6. benchchem.com [benchchem.com]

- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 8. US4857286A - Method for producing sodium this compound pentahydrate - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. nistdigitalarchives.contentdm.oclc.org [nistdigitalarchives.contentdm.oclc.org]

An In-depth Technical Guide to the Buffering Mechanism of Borate Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the buffering mechanism of borate solutions. Borate buffers are widely utilized in various scientific disciplines, including pharmaceutical sciences, for their ability to maintain a stable pH in the alkaline range. This document delves into the complex aqueous chemistry of boric acid and its conjugate bases, offering quantitative data, detailed experimental protocols, and visual representations of the underlying equilibria to aid researchers in the effective preparation and application of borate buffer systems.

The Core Buffering Mechanism: Beyond a Simple Acid-Base Pair

The buffering action of borate solutions is more intricate than a typical weak acid and its conjugate base. While the fundamental principle of resisting pH change upon the addition of an acid or base holds true, the aqueous chemistry of boric acid involves a series of interconnected equilibria that contribute to its overall buffering capacity.

At the heart of the mechanism is boric acid (H₃BO₃ or B(OH)₃), which, unlike many acids, acts as a Lewis acid rather than a Brønsted-Lowry acid. Instead of donating a proton, it accepts a hydroxide ion from water, forming the tetrahydroxyborate ion ([B(OH)₄]⁻).

B(OH)₃ + H₂O ⇌ [B(OH)₄]⁻ + H⁺ [1]

This initial equilibrium is characterized by a pKa value of approximately 9.24 at 25°C, making borate buffers most effective in the pH range of 8 to 10.[2] However, the buffering system is further complicated by the formation of various polymeric borate ions, or polyborates, at higher boron concentrations (typically above 0.025 M).[1] These polyborates, including triborate, tetraborate, and pentaborate, establish their own equilibria and contribute to the overall buffering capacity of the solution. The formation of these species is dependent on both pH and the total borate concentration.

The interconversion of these species allows the buffer to neutralize both added acid and base. When an acid is introduced, the various borate anions can accept protons, shifting the equilibria to the left and forming boric acid. Conversely, the addition of a base is neutralized by the boric acid, which releases protons and shifts the equilibria to the right.

Quantitative Data for Borate Buffer Systems

The following table summarizes key quantitative data for the primary equilibria in the borate buffer system. It is important to note that these values can be influenced by factors such as temperature and ionic strength.

| Parameter | Value | Conditions | References |

| pKa of Boric Acid (B(OH)₃) | 9.24 | 25°C, pure water | [2] |

| pK = 2237.94/T + 0.016883T - 3.305 (T in Kelvin) | 0-60°C | [3] | |

| Effect of Ionic Strength on pKa of Boric Acid | Decreases with increasing ionic strength | [4][5] | |

| This compound Formation | 4[B(OH)₄]⁻ + 2H⁺ ⇌ [B₄O₅(OH)₄]²⁻ + 7H₂O | ||

| Triborate Formation Constant (log K) | Varies with temperature |

Experimental Protocols for Borate Buffer Preparation

The preparation of borate buffers can be approached in several ways, depending on the desired pH, concentration, and available reagents. Below are generalized protocols for common methods.

Method 1: Titration of Boric Acid with a Strong Base

This method is straightforward and allows for precise pH adjustment.

Materials:

-

Boric acid (H₃BO₃)

-

Sodium hydroxide (NaOH) solution of a known concentration (e.g., 1 M)

-

High-purity water (e.g., deionized or distilled)

-

Calibrated pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flasks and beakers

Protocol:

-

Calculate the required mass of boric acid: For a desired molarity and final volume, calculate the mass of boric acid needed (MW = 61.83 g/mol ).

-

Dissolve the boric acid: In a beaker, dissolve the weighed boric acid in approximately 80% of the final volume of high-purity water. Gentle heating and stirring can aid dissolution.

-

Cool the solution: If heating was used, allow the solution to cool to room temperature.

-

Adjust the pH: Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode in the solution. Slowly add the NaOH solution dropwise while monitoring the pH. Continue adding NaOH until the desired pH is reached.

-

Bring to final volume: Transfer the solution to a volumetric flask and add high-purity water to the mark.

-

Sterilization (optional): For biological applications, the buffer can be sterilized by filtration through a 0.22 µm filter.

Method 2: Using Boric Acid and Sodium this compound (Borax)

This method utilizes a combination of the weak acid and its salt to achieve the desired pH.

Materials:

-

Boric acid (H₃BO₃)

-

Sodium this compound decahydrate (Na₂B₄O₇·10H₂O, Borax)

-

High-purity water

-

Calibrated pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flasks and beakers

Protocol:

-

Prepare stock solutions: Prepare stock solutions of boric acid and sodium this compound of the same molarity (e.g., 0.1 M).

-

For 0.1 M Boric Acid: Dissolve 6.18 g of H₃BO₃ in 1 L of high-purity water.

-

For 0.1 M Sodium this compound: Dissolve 38.14 g of Na₂B₄O₇·10H₂O in 1 L of high-purity water.

-

-

Mix the solutions: In a beaker, combine calculated volumes of the boric acid and sodium this compound stock solutions. The ratio will depend on the target pH. A higher proportion of the sodium this compound solution will result in a higher pH.

-

Verify and adjust the pH: Use a calibrated pH meter to check the pH of the mixture. If necessary, add small volumes of the boric acid or sodium this compound stock solution to fine-tune the pH.

-

Bring to final volume: Transfer the solution to a volumetric flask and add high-purity water to the mark.

Considerations for Buffer Preparation and Storage:

-

Solubility: Boric acid can be slow to dissolve. Gentle heating can be used, but the solution must be cooled to room temperature before final pH adjustment and volume measurement, as pH is temperature-dependent.[2]

-

Crystallization: Concentrated borate solutions can be prone to crystallization, especially at low temperatures. Storing buffers at room temperature and avoiding oversaturation can help prevent this. The addition of certain polyols can also inhibit crystallization.[6]

-

Stability: Borate buffers are generally stable. However, for applications sensitive to microbial growth, sterile filtration and storage at 4°C is recommended.

Visualizing the Borate Buffer System

The following diagrams, generated using Graphviz (DOT language), illustrate the key equilibria and relationships within the borate buffer system.

Caption: Primary equilibrium of boric acid in aqueous solution.

Caption: Formation of common polyborate species.

Applications in Drug Development

Borate buffers are valuable in various stages of drug development due to their buffering capacity in the alkaline range and their antimicrobial properties.

-

Ophthalmic Formulations: Borate buffers are frequently used in eye drops and other ophthalmic preparations to maintain a pH compatible with the eye's tear film (around 7.4), enhancing comfort and stability of the active pharmaceutical ingredient (API).[7] Their mild antimicrobial activity is an added benefit in multi-dose formulations.[7]

-

Protein and Enzyme Formulations: For protein-based drugs and enzyme assays that are stable and active at alkaline pH, borate buffers provide a suitable environment. They are used in protein purification, characterization, and formulation to prevent denaturation and aggregation.[8] However, it is crucial to note that borate can interact with and inhibit certain enzymes, particularly those that have cis-diol moieties in their substrates or cofactors.

-

Capillary Electrophoresis: In analytical chemistry, borate buffers are widely employed as background electrolytes in capillary electrophoresis (CE) for the separation of a variety of molecules, including acidic drugs and proteins.[9][10][11] The pH of the borate buffer can be adjusted to control the charge and, consequently, the electrophoretic mobility of the analytes.

-

Drug Stability Studies: Borate buffers can influence the stability of drugs in solution. They have been shown to catalyze the degradation of some drugs while having a stabilizing effect on others.[12] Therefore, the compatibility of a borate buffer with a specific API must be carefully evaluated during formulation development.

Conclusion

The buffering mechanism of borate solutions is a complex interplay of the Lewis acid nature of boric acid and the formation of various polyborate species in aqueous solution. This complexity provides a robust buffering capacity in the alkaline pH range, making borate buffers a versatile tool for researchers, scientists, and drug development professionals. A thorough understanding of the underlying chemical equilibria, as presented in this guide, is essential for the accurate preparation and effective application of borate buffer systems in scientific research and pharmaceutical development.

References

- 1. stemed.site [stemed.site]

- 2. Biochemistry Lab - 02 Buffer Capacity - Edubirdie [edubirdie.com]

- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. US9227913B2 - Prevention or suppression of crystallisation of boric acid present in an aqueous phase - Google Patents [patents.google.com]

- 7. ema.europa.eu [ema.europa.eu]

- 8. smart.dhgate.com [smart.dhgate.com]

- 9. benchchem.com [benchchem.com]

- 10. Validated capillary electrophoresis method for the analysis of a range of acidic drugs and excipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of capillary electrophoresis as an alternative to high resolution agarose electrophoresis for the diagnosis of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Unveiling Borax: A Technical Guide to the Natural Occurrence and Extraction of Tincal

For Immediate Release

A comprehensive technical guide detailing the natural occurrence, extraction, and processing of the mineral tincal for the production of borax (sodium tetraborate decahydrate) has been compiled for researchers, scientists, and drug development professionals. This in-depth resource provides a thorough examination of the geological formation of tincal deposits, the intricacies of its extraction and beneficiation, and the chemical transformation into high-purity borax, a compound with diverse industrial and pharmaceutical applications.

Natural Occurrence and Geological Profile of Tincal

Tincal, the natural form of borax, is a hydrated sodium borate mineral with the chemical formula Na₂B₄O₇·10H₂O. It is primarily found in evaporite deposits formed by the repeated evaporation of seasonal lakes in arid, volcanic regions.[1] These deposits are often associated with brines rich in boron, leached from surrounding rocks by hydrothermal activity.

Major commercial deposits of tincal are located in a few key regions globally, including the Kramer District in California, USA, the Kirka deposit in Turkey, and the Tincalayu deposit in Argentina.[2] The geological formation of these deposits involves the precipitation of borax from supersaturated saline solutions, often alongside other borate minerals like ulexite and colemanite, as well as clays and other impurities.[3]

The mineralogical composition of tincal ore can vary significantly between deposits, influencing the choice of extraction and processing methods. A typical analysis of tincal ore reveals a mixture of borax, clay minerals, and other soluble and insoluble impurities.

Table 1: Typical Chemical Composition of Tincal Ore

| Component | Percentage (%) |

| B₂O₃ | 25 - 35 |

| Na₂O | 15 - 20 |

| Insoluble (Clay, Shale, etc.) | 20 - 40 |

| Other Soluble Salts | 5 - 15 |

| Water of Crystallization | 25 - 35 |

Extraction and Beneficiation of Tincal Ore

The extraction of tincal ore is primarily achieved through open-pit mining methods, especially for large, near-surface deposits.[4] This involves the removal of overburden to expose the tincal-bearing strata. Once extracted, the ore undergoes a beneficiation process to increase the concentration of borax and remove undesirable impurities prior to chemical processing.

The beneficiation of tincal ore typically involves crushing, grinding, and washing to liberate the borax crystals from the surrounding gangue material. A general flowsheet for tincal ore processing is outlined below.

Caption: Generalized workflow for the beneficiation of tincal ore.

Chemical Processing: From Tincal to Borax

The conversion of concentrated tincal slurry into purified borax is a hydrometallurgical process based on the principle of fractional crystallization.

Leaching

The beneficiated tincal concentrate is leached with hot water. The solubility of borax increases significantly with temperature, allowing it to dissolve while many of the impurities remain in the solid phase. The efficiency of the leaching process is dependent on several key parameters.

Table 2: Optimal Leaching Parameters for Tincal

| Parameter | Value |

| Leaching Temperature | 60 - 100 °C[5] |

| Leaching Time | 30 - 60 minutes[5] |

| Liquid-to-Solid Ratio | 2:1 to 4:1 (mL/g)[5] |

Solid-Liquid Separation

After leaching, the hot, borax-rich solution is separated from the insoluble impurities (tailings) through a series of clarification and filtration steps. This typically involves the use of thickeners and filter presses to produce a clear, saturated borax solution.

Crystallization

The clear, hot, saturated borax solution is then cooled under controlled conditions to induce the crystallization of borax decahydrate. The solubility of borax decreases sharply with a decrease in temperature, leading to the formation of high-purity crystals. The rate of cooling and agitation are critical parameters that influence the crystal size and purity.

Caption: Process flow for the crystallization and recovery of borax.

Experimental Protocols

Determination of Borax Concentration by Titration

A standard method for determining the concentration of borax in a solution is through acid-base titration.[6]

Principle: Borax, the salt of a weak acid (boric acid) and a strong base (sodium hydroxide), hydrolyzes in water to produce a basic solution. This can be titrated with a standard acid solution.

Reagents and Equipment:

-

0.1 M Standardized Hydrochloric Acid (HCl) solution

-

Methyl Red indicator

-

50 mL Burette

-

250 mL Erlenmeyer flask

-

Pipettes and beakers

-

Magnetic stirrer and stir bar

Procedure:

-

Pipette a known volume (e.g., 25 mL) of the borax solution into the Erlenmeyer flask.

-

Add 2-3 drops of Methyl Red indicator. The solution will be yellow.

-

Titrate with the standardized 0.1 M HCl solution from the burette until the color of the solution changes from yellow to a persistent pinkish-red (the endpoint).

-

Record the volume of HCl used.

-

Calculate the concentration of borax using the stoichiometry of the reaction: Na₂B₄O₇ + 2HCl + 5H₂O → 4H₃BO₃ + 2NaCl

Quantitative Data

The efficiency of the borax production process is measured by the recovery and purity of the final product.

Table 3: Process Efficiency and Product Purity

| Parameter | Typical Value |

| Boron Leaching Rate | > 98%[7] |

| Borax Crystallizing Rate | ~ 94%[7] |

| Overall Boron Recovery | ~ 92%[7] |

| Purity of Final Borax Product | > 99.5% |

Table 4: Industrial Specifications for Borax Decahydrate

| Parameter | Specification |

| B₂O₃ Content | 36.5% min. |

| Na₂O Content | 16.2% min. |

| Chloride (as Cl) | 150 ppm max. |

| Sulfate (as SO₄) | 400 ppm max. |

| Iron (as Fe) | 7 ppm max. |

Environmental Considerations

The mining and processing of tincal present several environmental challenges, primarily related to waste management and water usage.

-

Tailings Management: The large volumes of clay and other insoluble materials removed during beneficiation and leaching require proper disposal in tailings dams to prevent soil and water contamination.[8]

-

Wastewater Treatment: The process water, particularly the mother liquor from crystallization, can contain dissolved impurities and residual boron. This water is typically recycled within the process to minimize discharge. Any discharged water must be treated to meet environmental regulations.[9]

-

Dust Control: Mining and crushing operations can generate dust, which needs to be controlled to mitigate air pollution and ensure worker safety.

Modern borax production facilities employ various environmental management strategies, including water recycling, dust suppression systems, and progressive rehabilitation of mined areas, to minimize their ecological footprint.[10]

This technical guide provides a foundational understanding of the processes involved in producing borax from its natural mineral source, tincal. The data and methodologies presented are intended to be a valuable resource for professionals in research and development who require a detailed knowledge of this essential industrial chemical.

References

- 1. Mining & Mineral Processing Water Treatment | Veolia | Water Tech [watertechnologies.com]

- 2. data.geus.dk [data.geus.dk]

- 3. asos.com.tr [asos.com.tr]

- 4. Mining Safety: A U.S. Borax Legacy | U.S. Borax [borax.com]

- 5. academicjournals.org [academicjournals.org]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. Study on preparation of borax from tincal ore [wjygy.com.cn]

- 8. mdpi.com [mdpi.com]

- 9. Mining & Mineral Processing in Wastewater | ChemREADY [getchemready.com]

- 10. Sustainability at U.S. Borax | U.S. Borax [borax.com]

A Technical Guide to the Historical Applications of Borax in Scientific Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borax, a naturally occurring mineral with the chemical formula Na₂B₄O₇·10H₂O, has played a significant, though often understated, role in the history of scientific experimentation. Long before its modern applications in a diverse array of industries, this boron compound was a staple on the benchtops of pioneering chemists, metallurgists, and biologists. Its unique properties as a flux, a buffering agent, a glass-former, and a primary standard in titrimetry have been instrumental in the development of analytical techniques and the production of specialized laboratory apparatus. This technical guide provides an in-depth exploration of the core historical applications of borax in scientific experiments, complete with detailed experimental protocols, quantitative data, and visualizations of key processes.

Qualitative Inorganic Analysis: The Borax Bead Test

One of the earliest and most well-known applications of borax in analytical chemistry is the borax bead test, a qualitative method for identifying certain metal ions. Introduced by the Swedish chemist Jöns Jacob Berzelius in 1812, this test remained a fundamental part of qualitative inorganic analysis for over a century.[1][2] The principle of the test lies in the ability of molten borax to dissolve metallic oxides, forming characteristically colored glass-like beads.

Experimental Protocol: The Borax Bead Test

Objective: To identify the presence of specific metal ions in a sample.

Materials:

-

Powdered borax (sodium tetraborate decahydrate)

-

Platinum or nichrome wire with a small loop at one end

-

Bunsen burner or a similar flame source

-

The sample to be analyzed (in powdered form)

Procedure:

-

Preparation of the Borax Bead: a. Heat the loop of the platinum wire in a Bunsen burner flame until it is red hot.[1] b. Dip the hot loop into powdered borax. c. Heat the borax-coated loop in the hottest part of the flame. The borax will initially swell as it loses its water of crystallization and then shrink into a colorless, transparent, glass-like bead.[1] This bead is a mixture of sodium metaborate (NaBO₂) and boric anhydride (B₂O₃).

-

Introduction of the Sample: a. Moisten the cooled borax bead with a small amount of the powdered sample. A very small amount of the substance should adhere to the bead. Using too much sample will result in a dark, opaque bead, making color identification difficult.[1]

-

Heating and Observation: a. Introduce the bead with the adhering sample into the oxidizing (outer) part of the Bunsen burner flame and heat until the substance is completely dissolved in the bead. b. Remove the bead from the flame, allow it to cool, and observe its color. c. Reheat the bead in the reducing (inner) part of the flame. d. Remove the bead, let it cool, and again observe its color. The color of the bead can vary depending on the metal and the oxidizing or reducing nature of the flame.

Data Presentation: Characteristic Colors of Borax Beads

The following table summarizes the colors produced by various metal ions in the borax bead test.

| Metal | Oxidizing Flame | Reducing Flame |

| Copper (Cu) | Green (hot), Blue (cold)[3] | Opaque red (hot and cold) |

| Iron (Fe) | Yellowish-brown (hot), Yellow (cold)[3] | Bottle-green (hot and cold) |

| Chromium (Cr) | Yellow (hot), Green (cold)[3] | Green (hot and cold) |

| Cobalt (Co) | Blue (hot and cold)[3] | Blue (hot and cold) |

| Manganese (Mn) | Violet (hot), Amethyst (cold)[3] | Colorless (hot and cold) |

| Nickel (Ni) | Violet (hot), Reddish-brown (cold)[3] | Gray and opaque (hot and cold) |

Logical Relationship: Chemistry of the Borax Bead Test

The chemical reactions involved in the borax bead test are fundamental to its utility. The following diagram illustrates the logical flow of these reactions.

The Genesis of Modern Laboratory Glassware: Borosilicate Glass

The development of borosilicate glass in the late 19th century by German glassmaker Otto Schott revolutionized scientific research by providing durable, heat- and chemical-resistant laboratory equipment.[4][5][6] Traditional soda-lime glass was prone to shattering when subjected to rapid temperature changes, a significant limitation for many chemical experiments. Schott's systematic investigation into the effects of adding different components to glass led to the discovery that incorporating a significant amount of boric oxide (B₂O₃), often introduced through borax, dramatically improved the glass's properties.[4][6]

Historical Formulation of Borosilicate Glass

While formulations varied, early borosilicate glass, such as the "Jena glass" produced by Schott's factory, had a composition of approximately:

| Component | Chemical Formula | Approximate Percentage |

| Silica | SiO₂ | 80%[4] |

| Boric Oxide | B₂O₃ | 13%[4] |

| Sodium Oxide | Na₂O | 4%[4] |

| Aluminum Oxide | Al₂O₃ | 2-3%[4] |

Experimental Workflow: Production of Borosilicate Glass

The following diagram outlines the historical process for producing borosilicate glass for laboratory apparatus.

Maintaining Equilibrium: Borax in Early Buffer Solutions

At the turn of the 20th century, the burgeoning field of biochemistry required methods to control the acidity of solutions in which enzymatic reactions were studied. The pioneering work of scientists like S.P.L. Sørensen, who introduced the pH scale in 1909, and later W.M. Clark and H.A. Lubs, highlighted the critical importance of buffered solutions.[7][8] Borax, being a salt of a weak acid (boric acid) and a strong base (sodium hydroxide), found application as a component of alkaline buffer systems.

Experimental Protocol: Preparation of a Clark and Lubs Borate Buffer (pH ~9.0)

This protocol is based on the principles established by Clark and Lubs for preparing a series of buffer solutions.

Objective: To prepare a borate buffer solution with a pH of approximately 9.0.

Materials:

-

Boric acid (H₃BO₃)

-

Sodium hydroxide (NaOH), 0.1 M standard solution

-

Distilled water

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a Boric Acid-Potassium Chloride Solution: Dissolve 12.369 g of boric acid and 14.911 g of potassium chloride in distilled water and dilute to 1 liter in a volumetric flask. This creates a solution that is 0.2 M in boric acid and 0.2 M in potassium chloride.

-

Prepare the Buffer: a. Pipette 50 mL of the boric acid-potassium chloride solution into a 200 mL volumetric flask. b. Add 21.30 mL of 0.2 M sodium hydroxide solution. c. Dilute to the 200 mL mark with distilled water.

The resulting solution will have a pH of approximately 9.0 at 20°C.

Signaling Pathway: The Buffering Action of Borate

The following diagram illustrates the equilibrium that allows a borate buffer to resist changes in pH.

Other Historical Scientific Applications of Borax

Beyond the major applications detailed above, borax found use in several other areas of historical scientific importance.

Borax as a Flux in Metallurgy and Assaying

In the 19th century and earlier, borax was a crucial flux in metallurgy and fire assaying for the extraction of precious metals like gold and silver.[9] A flux is a substance that promotes the fusibility of minerals, allowing for the separation of the desired metal from the ore. Borax lowers the melting point of the gangue (waste material) and dissolves metal oxides, forming a slag that can be easily separated from the molten metal.[9]

Borax as a Primary Standard in Titrimetry

Borax has been historically used as a primary standard for the standardization of strong acids in volumetric analysis. A primary standard is a highly pure and stable compound used to determine the exact concentration of a solution. Despite being a hydrate, the decahydrate form of borax is stable under normal atmospheric conditions, making it a reliable standard.[10][11]

Borax in Early Food Preservation Studies

Around the turn of the 20th century, borax was used as a food preservative. This led to significant scientific inquiry into its effects on human health, most notably the "Poison Squad" experiments conducted by Dr. Harvey W. Wiley of the U.S. Department of Agriculture's Bureau of Chemistry.[12][13] These studies provided some of the first quantitative data on the physiological effects of food additives.

The following table summarizes some of the findings from Wiley's experiments as detailed in Bulletin No. 84.

| Daily Dose of Boric Acid (grams) | Duration of Administration (days) | Observed Effects |

| 0.5 - 1.0 | 30 | Occasional loss of appetite, feeling of fullness and distress |

| 1.0 - 2.0 | 20 | More frequent loss of appetite, nausea, stomach ache |

| 2.0 - 3.0 | 10 | Decided loss of appetite, inability to perform work |

| > 3.0 | - | Symptoms become more pronounced and distressing |

Conclusion

From the foundational qualitative analyses of Berzelius to the development of robust laboratory glassware by Schott, borax has been an unsung hero in the annals of scientific discovery. Its versatility as a flux, buffer, and glass-former provided scientists of the past with the tools and techniques necessary to push the boundaries of knowledge. While modern analytical methods and materials have in many cases superseded these historical applications, an understanding of this history provides valuable context for the evolution of experimental science and highlights the enduring importance of fundamental chemical principles.

References

- 1. Borosilicate Glass | SCHOTT [schott.com]

- 2. Bead test - Wikipedia [en.wikipedia.org]

- 3. chemistrylovers.com [chemistrylovers.com]

- 4. Borosilicate glass - Wikipedia [en.wikipedia.org]

- 5. oa.tib.eu [oa.tib.eu]

- 6. britglass.org.uk [britglass.org.uk]

- 7. The Origin And History Of Buffer Solution Chem - Stanford Proxy Gateway [sbc-hc-proxy.stanford.edu]

- 8. goldbio.com [goldbio.com]

- 9. mgsrefining.com [mgsrefining.com]

- 10. rexresearch1.com [rexresearch1.com]

- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 12. upload.wikimedia.org [upload.wikimedia.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Safety and Handling of Sodium Tetraborate in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for sodium tetraborate (also known as borax) in a laboratory environment. The following sections detail the hazards, necessary precautions, and emergency procedures to ensure the safe use of this chemical.

Hazard Identification and Classification

Sodium this compound is classified as a hazardous chemical.[1] It is crucial to understand its potential health effects to handle it safely. The primary hazards are:

-

Reproductive Toxicity: Sodium this compound is classified as a Category 1B reproductive toxicant, with evidence suggesting it may damage fertility or the unborn child.[1][2][3][4][5] Pregnant or breastfeeding individuals should avoid exposure.[6]

-

Serious Eye Irritation: It can cause serious eye irritation upon contact.[5][6][7]

-

Acute Oral Toxicity: While considered to have low acute toxicity, ingestion of large amounts can be harmful, causing symptoms like nausea, vomiting, and diarrhea.[3][6][7][8]

Physical and Chemical Properties

Understanding the physical and chemical properties of sodium this compound is essential for its proper handling and storage.

| Property | Value |

| Appearance | White crystalline solid or powder[1][3][4][9] |

| Odor | Odorless[4][9] |

| pH | 9 (3% aqueous solution) |

| Melting Point | 741 °C / 1365.8 °F (anhydrous)[1][4] |

| Boiling Point | 1575 °C / 2867 °F (anhydrous)[1][4] |

| Solubility | Soluble in water[1] |

| Specific Gravity | 2.36 (anhydrous)[1] |

Toxicological Data

The following table summarizes key toxicological data for sodium this compound.

| Metric | Value | Species |

| Oral LD50 | 2660 mg/kg | Rat[9][10][11] |

| Dermal LD50 | >2000 mg/kg | Rabbit[8] |

| Inhalation LC50 | >2.0 mg/L | Rat[11] |

Occupational Exposure Limits

To minimize the risk of adverse health effects from inhalation, the following occupational exposure limits have been established.

| Organization | Limit |

| NIOSH REL | 5 mg/m³ (TWA for decahydrate)[12][13] |

| ACGIH TLV | 2 mg/m³ (TWA, inhalable fraction)[12][13][14] |

| ACGIH STEL | 6 mg/m³ (inhalable fraction)[13] |

Experimental and Handling Protocols

The following protocols are designed to ensure the safe handling and use of sodium this compound in a laboratory setting.

Protocol 1: General Handling and Storage

This protocol outlines the standard procedures for handling and storing sodium this compound to minimize exposure and maintain its integrity.

Materials:

-

Sodium this compound

-

Appropriate personal protective equipment (PPE)

-

Tightly sealed containers

-

A cool, dry, and well-ventilated storage area

Procedure:

-

Read the Safety Data Sheet (SDS): Before working with sodium this compound, thoroughly read and understand its SDS.[2][12]

-

Engineering Controls: Use in a well-ventilated area.[7][14] If there is a risk of dust formation, work should be conducted in a chemical fume hood.[7]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or glasses with side shields that comply with ANSI Z87.1 standards.[1][7][12]

-

Hand Protection: Wear chemically resistant gloves, such as nitrile rubber.[2][7][12]

-

Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1][2][7][12]

-

-

Hygiene Practices:

-

Storage:

Protocol 2: Spill Cleanup Procedure

This protocol provides a step-by-step guide for safely cleaning up a sodium this compound spill.

Materials:

-

Spill kit containing absorbent material

-

Broom and dustpan or scoop

-

Sealable plastic bags or waste container

-

Hazardous waste labels

-

Appropriate PPE

Procedure:

-

Evacuate and Secure the Area: If the spill is large, evacuate the area and notify the appropriate safety personnel.[7][17]

-

Wear Appropriate PPE: Before cleaning the spill, put on the required personal protective equipment.[17]

-

Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid generating dust.[1][18] For liquid spills, use an absorbent material to contain the spill.[17]

-

Collect the Spilled Material: Place the swept-up solid or the absorbent material containing the liquid into a sealable plastic bag or a designated waste container.[7][17][18]

-

Clean the Spill Area: Once the bulk of the material is removed, clean the affected surface with soap and water.[7][18]

-

Dispose of Waste: Label the waste container as hazardous waste and dispose of it according to institutional and local regulations.[7][19]

-

Report the Incident: Report the spill to the appropriate safety officer or department.[7]

Protocol 3: Waste Disposal

This protocol outlines the proper procedures for the disposal of sodium this compound waste.

Materials:

-

Designated hazardous waste container

-

Hazardous waste labels

Procedure:

-

Characterize the Waste: Determine if the sodium this compound waste is considered hazardous according to local, state, and federal regulations.[1][14]

-

Containerize the Waste: Place all sodium this compound waste, whether solid or in solution, into a clearly labeled, sealed, and appropriate hazardous waste container.[7]

-

Label the Container: Affix a hazardous waste label to the container with all required information, including the chemical name and associated hazards.[7]

-

Store the Waste: Store the waste container in a designated and secure area until it is collected by authorized personnel.

-

Arrange for Disposal: Contact the institution's environmental health and safety department to arrange for the proper disposal of the hazardous waste.[19] Do not dispose of sodium this compound down the drain or in the regular trash.[1][14]

Visualizations

Sodium this compound Handling Workflow

Caption: A workflow for the safe handling of sodium this compound.

Sodium this compound Spill Response Logic

Caption: A decision-making diagram for responding to a sodium this compound spill.

References

- 1. fishersci.com [fishersci.com]

- 2. labdepotinc.com [labdepotinc.com]

- 3. Sodium Borate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. chemicalbook.com [chemicalbook.com]

- 6. hswalsh.com [hswalsh.com]

- 7. faculty.washington.edu [faculty.washington.edu]

- 8. Boric Acid Technical Fact Sheet [npic.orst.edu]

- 9. Borax, Sodium Borate or this compound SDS MSDS Sheet [mubychem.com]

- 10. Borax Sodium Borate this compound SDS GHS MSDS Sheet [borax.me]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. tsapps.nist.gov [tsapps.nist.gov]

- 13. nj.gov [nj.gov]

- 14. web.faa.illinois.edu [web.faa.illinois.edu]

- 15. rowe.com.au [rowe.com.au]

- 16. media.laballey.com [media.laballey.com]

- 17. Cleaning up a spill | Compliance and Risk Management [kent.edu]

- 18. - Division of Research Safety | Illinois [drs.illinois.edu]

- 19. benchchem.com [benchchem.com]

Methodological & Application

Revolutionizing DNA Electrophoresis: High-Speed, High-Resolution Separation with Sodium Tetraborate Buffer

Abstract

Standard DNA electrophoresis protocols have long relied on Tris-based buffers such as TBE (Tris-borate-EDTA) and TAE (Tris-acetate-EDTA). While effective, these buffers are prone to significant heat generation, limiting the applied voltage and consequently extending run times. This application note details a robust protocol for the preparation and use of a sodium tetraborate-based buffer, a cost-effective and superior alternative for rapid, high-resolution DNA separation. This buffer system allows for significantly higher voltages, leading to drastically reduced run times without compromising band sharpness or gel integrity.

Introduction

Agarose gel electrophoresis is a cornerstone technique in molecular biology for the separation and analysis of DNA fragments. The choice of running buffer is critical as it maintains pH, conducts current, and influences the migration and resolution of DNA. Traditional TBE and TAE buffers, while widely used, generate substantial heat (Joule heating) during electrophoresis, which can lead to gel melting, band distortion, and DNA denaturation, necessitating lower voltages and longer run times.[1][2]

A sodium borate-based buffer system offers a significant improvement over these conventional methods. Due to its lower conductivity, this buffer generates considerably less heat, enabling the use of much higher voltages (up to 35 V/cm) compared to the standard 5-10 V/cm used with TBE or TAE.[3] This translates to dramatically faster separation times, often reducing a 45-minute run to 15 minutes or less, while yielding sharper, clearer bands.[4][5] This protocol provides a comprehensive guide for researchers to prepare and implement a sodium this compound TBE buffer for enhanced DNA electrophoresis.

Comparative Performance Data

The use of a sodium this compound buffer offers quantifiable advantages in terms of speed, heat generation, and resolution. The tables below summarize the key performance differences between sodium borate (SB) buffer and traditional Tris-borate-EDTA (TBE) buffer.

| Parameter | Sodium Borate (SB) Buffer | Tris-Borate-EDTA (TBE) Buffer |

| Recommended Voltage | 5–35 V/cm | 5–10 V/cm |

| Typical Run Time | 15 - 25 minutes | 45 - 60+ minutes |

| Heat Generation | Low | High |

| Resolution (Fragments <2kb) | High, sharp bands | Good, but can be prone to diffusion |

| Resolution (Fragments >5kb) | Good | Better for very large fragments |

| Cost | Lower | Higher |

Table 1: General Comparison of SB and TBE Buffers.

| Condition | Sodium Borate (SB) Buffer | Tris-Borate-EDTA (TBE) Buffer |

| Voltage | 350 V | 350 V |

| Run Time | 16 minutes | 16 minutes (runaway current) |

| Initial Current | 200 mA | 306 mA |

| Final Current | 287 mA | 600 mA |

| Final Temperature | 41°C | 60°C |

Table 2: High-Voltage Electrophoresis Comparison. [1]

Experimental Protocols

Materials

-

Sodium this compound decahydrate (Na₂B₄O₇·10H₂O) or Boric Acid (H₃BO₃) and Sodium Hydroxide (NaOH)

-

Nuclease-free water

-

Agarose

-

DNA ladder and samples

-

6X DNA loading dye

-

Ethidium bromide or other DNA stain (e.g., SYBR® Safe)

-

Electrophoresis chamber and power supply

-

Gel documentation system

Protocol 1: Preparation of 20X Sodium Borate (SB) Stock Solution

This protocol creates a 20X stock solution that can be easily diluted for use.

-

Weigh Reagents: Weigh 38.14 g of sodium this compound decahydrate.

-

Dissolve: In a clean beaker or flask, dissolve the sodium this compound in 800 mL of nuclease-free water. Stir until fully dissolved. A magnetic stirrer can aid this process.

-

Adjust Volume: Bring the final volume to 1 L with nuclease-free water.

-

Storage: Store the 20X SB stock solution at room temperature.

Protocol 2: Preparation of 1X Sodium Borate (SB) Working Solution and Agarose Gel

-

Dilute Stock: To prepare 500 mL of 1X SB working solution, mix 25 mL of 20X SB stock solution with 475 mL of nuclease-free water.[4] This will be used for both the gel and the running buffer.

-

Prepare Agarose: For a 1% agarose gel, weigh 1 g of agarose and add it to 100 mL of 1X SB working solution in a flask that is 2-4 times the volume of the solution.

-

Dissolve Agarose: Heat the mixture in a microwave until the agarose is completely dissolved. Swirl the flask gently several times during heating to ensure even mixing and prevent boiling over. The solution should be clear and free of visible particles.

-

Cool Solution: Let the agarose solution cool to approximately 60°C. You should be able to comfortably touch the flask.

-

Add DNA Stain: If using a post-staining method, proceed to the next step. If adding the stain to the gel, add ethidium bromide to a final concentration of 0.5 µg/mL (or follow the manufacturer's instructions for other stains) and swirl to mix.

-

Cast Gel: Pour the molten agarose into a gel casting tray with the appropriate comb. Allow the gel to solidify completely at room temperature for 20-30 minutes.

Protocol 3: DNA Electrophoresis and Visualization

-

Assemble Apparatus: Once the gel has solidified, carefully remove the comb and place the casting tray into the electrophoresis chamber.

-

Add Running Buffer: Fill the electrophoresis chamber with 1X SB working solution until the gel is submerged by 3-5 mm of buffer.

-

Load Samples: Mix your DNA samples and ladder with 6X loading dye. Carefully load the mixture into the wells of the gel.

-

Run Electrophoresis: Connect the electrophoresis chamber to the power supply, ensuring the correct orientation (DNA will migrate towards the positive electrode). Apply a constant voltage, which can be significantly higher than with traditional buffers (e.g., 200-350V). Monitor the migration of the loading dye.

-

Visualize DNA: After electrophoresis is complete, if the stain was not included in the gel, stain the gel in a 1X SB solution containing the appropriate concentration of DNA stain. Visualize the DNA bands using a gel documentation system.

Diagrams

Caption: Workflow for preparing 20X and 1X Sodium Borate (SB) buffer.

Caption: Experimental workflow for DNA electrophoresis using SB buffer.

Conclusion

The adoption of a sodium this compound-based buffer for DNA agarose gel electrophoresis presents a significant enhancement to a fundamental molecular biology technique. The ability to run gels at higher voltages without significant heat generation drastically reduces separation times, increasing throughput and efficiency. Furthermore, this method often results in sharper band resolution and is more cost-effective than traditional Tris-based buffers. The protocols outlined in this application note provide a clear and straightforward path for implementing this improved methodology in the laboratory.

References

Application Notes and Protocols for Capillary Electrophoresis of Carbohydrates using Sodium Tetraborate Buffer

Audience: Researchers, scientists, and drug development professionals.

Introduction

Capillary electrophoresis (CE) has become a powerful and versatile technique for the analysis of carbohydrates, offering high resolution, short analysis times, and minimal sample consumption.[1] A significant challenge in carbohydrate analysis is that most of these molecules are neutral and lack a chromophore, making their separation and detection by traditional CE methods difficult.[2][3] The use of sodium tetraborate buffer provides an elegant solution to this challenge. At alkaline pH, borate ions form negatively charged complexes with carbohydrates that contain cis-diol groups.[4][5] This in-situ derivatization imparts a negative charge to the neutral sugars, enabling their separation based on differences in their charge-to-mass ratios and the stability of their borate complexes.[2]

This document provides detailed application notes and protocols for the successful separation and analysis of carbohydrates using sodium this compound buffer in capillary electrophoresis.

Principle of Separation: Borate-Carbohydrate Complexation

The fundamental principle behind the separation of neutral carbohydrates in a borate buffer is the formation of charged complexes. In aqueous solutions at a pH above its pKa of approximately 9.2, boric acid exists in equilibrium with the tetrahedral borate anion, [B(OH)4]-.[5] This anion can react with compounds containing vicinal cis-hydroxyl groups, such as many carbohydrates, to form stable cyclic esters.[4][5] This reaction imparts a negative charge to the carbohydrate molecule, allowing it to migrate in an electric field.

The electrophoretic mobility of each carbohydrate-borate complex depends on its structure, specifically the number and position of hydroxyl groups available for complexation, which influences the stability and charge-to-size ratio of the resulting complex.[4][6] This differential complexation allows for the high-resolution separation of even closely related sugar isomers.[2]

Caption: Borate ion complexation with a carbohydrate's cis-diol group.

Experimental Protocols

Protocol 1: Preparation of Sodium this compound Buffer

This protocol describes the preparation of a 50 mM sodium this compound buffer at a typical operating pH of 9.2.

Materials:

-

Sodium this compound decahydrate (Na₂B₄O₇·10H₂O), FW = 381.37 g/mol

-

Boric acid (H₃BO₃), FW = 61.83 g/mol

-

Deionized (DI) water (HPLC grade or equivalent)

-

1 M Sodium Hydroxide (NaOH) or 1 M Hydrochloric Acid (HCl) for pH adjustment

-

Volumetric flasks, beakers, magnetic stirrer, and pH meter

Procedure:

-

Prepare a 50 mM Sodium this compound Solution: Dissolve 1.907 g of sodium this compound decahydrate in approximately 80 mL of DI water in a 100 mL volumetric flask.

-

Adjust pH: Place the solution on a magnetic stirrer and monitor the pH. The initial pH will be around 9.2. If necessary, adjust the pH to the desired value (e.g., 9.2 ± 0.1) using 1 M NaOH to increase the pH or 1 M HCl to decrease it.

-

Final Volume: Once the desired pH is reached, bring the solution to a final volume of 100 mL with DI water.

-

Filtration: Filter the buffer through a 0.22 µm syringe filter to remove any particulate matter before use. Store at room temperature.

Note: Buffer concentration and pH are critical parameters that significantly impact separation. These may need to be optimized for specific applications. For instance, a 55 mM borate buffer at pH 9.46 has been shown to be effective for certain derivatized carbohydrates.[7]

Protocol 2: CE of Underivatized Carbohydrates by Indirect UV Detection

This method is suitable for the analysis of underivatized monosaccharides and disaccharides.

Instrumentation and Materials:

-

Capillary Electrophoresis System with a UV detector

-

Untreated fused-silica capillary (e.g., 50 µm i.d., 50-70 cm total length)

-

Running Buffer: 50 mM Sodium this compound, pH 9.2 (from Protocol 1)

-

Rinsing Solutions: 0.1 M NaOH, 0.1 M HCl, DI water

-

Carbohydrate standards and samples (dissolved in DI water or running buffer at ~1-2 mg/mL)

Methodology:

-

Capillary Conditioning (New Capillary):

-

Rinse the capillary with 1 M NaOH for 20 min.

-

Rinse with DI water for 10 min.

-

Rinse with 0.1 M HCl for 10 min.

-

Rinse with DI water for 10 min.

-

Finally, equilibrate with the running buffer for at least 20 min.

-

-

Pre-run Conditioning (Between Injections):

-

Rinse with 0.1 M NaOH for 2 min.

-

Rinse with DI water for 2 min.

-

Rinse with running buffer for 3 min.

-

-

Sample Injection:

-

Inject the sample using hydrodynamic injection (e.g., 50 mbar for 5 seconds). Injection parameters should be optimized for desired sensitivity and resolution.

-

-

Electrophoresis Conditions:

-

Separation Voltage: 20-25 kV (Normal polarity)

-

Capillary Temperature: 20-25 °C

-

Detection: Indirect UV detection at 254 nm.

-

-

Data Analysis: Identify peaks by comparing migration times with those of known standards.

Protocol 3: CE of Derivatized Carbohydrates by Laser-Induced Fluorescence (LIF)

For enhanced sensitivity, carbohydrates can be derivatized with a fluorescent tag such as 8-aminonaphthalene-1,3,6-trisulfonic acid (APTS).[1] This is particularly useful for analyzing low-concentration samples like N-glycans from therapeutic proteins.

Derivatization Procedure (Reductive Amination with APTS):

-

Sample Preparation: Dry down 1-10 µg of the carbohydrate sample in a microcentrifuge tube.

-

Derivatization Reagent: Prepare a solution of 20 mM APTS in 1.2 M citric acid. Prepare a 1 M sodium cyanoborohydride (NaBH₃CN) solution in DI water fresh before use.

-

Reaction: Add 5 µL of the APTS solution to the dried sample, vortex to dissolve. Then add 5 µL of the NaBH₃CN solution.

-

Incubation: Incubate the mixture at 55°C for 2 hours.

-

Dilution: After incubation, dilute the sample with DI water (e.g., 90 µL) prior to CE analysis.

CE-LIF Methodology:

-

Instrumentation: CE system equipped with a Laser-Induced Fluorescence (LIF) detector (e.g., 488 nm excitation, 520 nm emission for APTS).

-

Running Buffer: 40 mM Sodium this compound, pH 10.2.

-

Capillary and Conditioning: Use a fused-silica capillary and follow the conditioning steps in Protocol 2.

-

Sample Injection: Inject the diluted, derivatized sample (e.g., 50 mbar for 3 seconds).

-

Electrophoresis Conditions:

-

Separation Voltage: 20 kV (Reverse polarity, as APTS derivatives are highly negative).

-

Capillary Temperature: 25 °C.

-

-

Data Analysis: Analyze the resulting electropherogram. The high sensitivity of LIF allows for detection in the femtomolar range.[1]

Data Presentation: Performance Characteristics

The following tables summarize typical performance data for the CE analysis of carbohydrates using a sodium this compound buffer system.

Table 1: Separation of Derivatized Monosaccharides (Data based on representative values from literature[7])

| Analyte (NMP-labeled) | Migration Time (min) | Separation Efficiency (Plates/m) |

| Mannose | 12.5 | 250,000 |

| Rhamnose | 13.1 | 265,000 |

| Glucuronic Acid | 13.8 | 240,000 |

| Galactose | 14.5 | 270,000 |

| Glucose | 15.2 | 280,000 |

| Xylose | 16.0 | 275,000 |

| Arabinose | 16.8 | 260,000 |

| Fructose | 17.5 | 255,000 |

| Conditions: 55 mM Borate Buffer (pH 9.46), 22 kV, 20°C, 50 cm effective length capillary. |

Table 2: Comparison of Detection Methods

| Method | Derivatization Required | Typical Limit of Detection (LOD) | Key Advantage |

| Indirect UV Detection | No | 1-10 µM | Simplicity, no sample modification |

| Laser-Induced Fluorescence (LIF) | Yes (e.g., APTS) | 1-100 fM | Ultra-high sensitivity[1] |

| Mass Spectrometry (CE-MS) | No | 10-100 nM | Structural information[8] |

Logical and Experimental Workflow

The diagram below illustrates the general workflow for the analysis of carbohydrates by Capillary Electrophoresis using a borate buffer system.

Caption: General workflow for CE analysis of carbohydrates.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Capillary electrophoresis of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Separation of neutral carbohydrates by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. sid.ir [sid.ir]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocol: Crosslinking Poly(vinyl alcohol) Hydrogels with Sodium Tetraborate

Introduction

Poly(vinyl alcohol) (PVA) based hydrogels are highly valued in biomedical research and drug development for their excellent biocompatibility, high water content, and tunable mechanical properties.[1][2] A common and straightforward method for preparing these hydrogels is through crosslinking with sodium tetraborate (borax). This method relies on the formation of dynamic, reversible borate-ester bonds between borate ions and the hydroxyl groups present on PVA chains.[3][4] The resulting hydrogels exhibit unique characteristics such as self-healing, shear-thinning behavior, and responsiveness to pH, making them ideal for a variety of applications including drug delivery systems, wound dressings, tissue engineering scaffolds, and biosensors.[4][5][6]

The crosslinking process is typically rapid and occurs under mild, room temperature conditions, avoiding the need for harsh chemicals or complex procedures.[7] The dynamic nature of the borate-ester bonds allows the hydrogel network to break and reform under stress, which imparts the valuable self-healing property.[5] The properties of the final hydrogel, such as stiffness, viscosity, and gelation time, can be easily tuned by adjusting the concentrations of PVA and borax.[8][9]

Chemical Crosslinking Mechanism

The crosslinking of PVA with sodium this compound involves a chemical reaction between the borate ions (formed from borax in an aqueous solution) and the diol units on the PVA polymer chains. In water, sodium this compound hydrolyzes to form boric acid and the tetrahydroxy borate anion, B(OH)₄⁻. This borate ion then reacts with two hydroxyl groups from adjacent PVA chains to form a "di-diol" complex, creating a stable, yet reversible, crosslink that establishes the three-dimensional hydrogel network.[7][10] This process is a form of dynamic covalent chemistry, which is responsible for the hydrogel's self-healing and stimuli-responsive properties.[11]

Figure 1: PVA Crosslinking with Borate Ion.

Experimental Protocols

Protocol 1: Standard Preparation of PVA-Borax Hydrogel

This protocol describes a general method for creating a PVA-borax hydrogel by the simple mixing of two aqueous solutions at room temperature.[12]

1. Materials and Equipment

-

Poly(vinyl alcohol) (PVA) powder (degree of polymerization 1750±50)[13]

-

Sodium this compound decahydrate (Borax)

-

Deionized or distilled water

-

Glass beakers

-

Magnetic stirrer with a heating plate

-

Weighing scale

-

Spatula

2. Preparation of Solutions

-

PVA Solution (e.g., 4-10 wt%):

-

Weigh the desired amount of PVA powder and add it to a beaker containing the required volume of distilled water.[12][14]

-

Heat the mixture to approximately 80-90°C while stirring continuously.[12][15]

-

Continue heating and stirring until all PVA powder is completely dissolved and the solution appears clear.

-

Allow the PVA solution to cool to room temperature before use.

-

-

Borax Solution (e.g., 2-4 wt%):

3. Hydrogel Formation

-

Place the beaker containing the PVA solution on a magnetic stirrer.

-

While vigorously stirring the PVA solution, add the prepared borax solution.[12]

-

A viscous gel should form almost instantaneously.[16]

-

Allow the hydrogel to stand and equilibrate for at least 15-20 minutes before proceeding with characterization or application.[11]

Protocol 2: Post-Crosslinking Method for Pre-formed Structures

This protocol is suitable for applications where a pre-formed PVA structure (e.g., a film or microneedle array) needs to be crosslinked.[11]

1. Materials and Equipment

-

Pre-formed PVA structure (e.g., dried PVA film)

-

Sodium this compound decahydrate (Borax)

-

Phosphate-buffered saline (PBS) or distilled water

-

Shallow dish or container

-

Forceps

2. Preparation of Borax Crosslinking Bath

-

Prepare a chilled aqueous solution of sodium this compound (e.g., 0.5% w/v) at a pH of 8.2-8.4.[11]

-

Keep the solution at a low temperature (4-8 °C) until use.[11]

3. Hydrogel Formation

-